molecular formula C21H15NO5 B11508119 1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine

1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B11508119
M. Wt: 361.3 g/mol
InChI Key: BZZGYKGZYNGCFQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by its unique structure, which includes a nitro group and a methoxyphenoxy group attached to the dibenzo[b,f]oxepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting with the formation of the dibenzo[b,f]oxepine core. One common method involves the reaction of 2-halogenobenzaldehyde with a derivative of 2-(2-hydroxyphenyl) acetonitrile through sequential aldol condensation and intramolecular ether formation in the presence of cesium carbonate (Cs2CO3) and molecular sieves in toluene as a solvent . The nitro group and methoxyphenoxy group are then introduced through further functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Methoxyphenoxy)-3-aminodibenzo[b,f]oxepine, while substitution of the methoxy group can produce various alkyl or aryl derivatives.

Scientific Research Applications

1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: Another member of the dibenzo[b,f]oxepine family with similar pharmacological activities.

    Dibenzo[b,f][1,2]oxazepine: A structural isomer with different biological properties.

    Dibenzo[b,f][1,4]thiazepine: Contains a sulfur atom in place of the oxygen atom in the oxepine ring.

Uniqueness

1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is unique due to the presence of both a nitro group and a methoxyphenoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

4-(2-methoxyphenoxy)-2-nitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C21H15NO5/c1-25-18-8-4-5-9-19(18)27-21-13-15(22(23)24)12-20-16(21)11-10-14-6-2-3-7-17(14)26-20/h2-13H,1H3

InChI Key

BZZGYKGZYNGCFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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